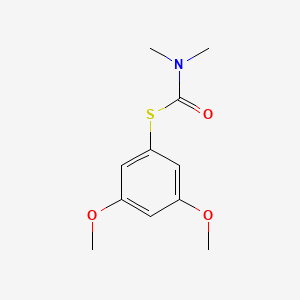

S-(3,5-Dimethoxyphenyl)dimethyl thiocarbamate

Description

Overview of Thiocarbamate Chemistry and Research Significance

Thiocarbamates are a class of organosulfur compounds structurally related to carbamates, where one or both oxygen atoms are replaced by sulfur atoms. taylorandfrancis.com The core functional group of a thiocarbamate consists of a carbonyl group bonded to both a nitrogen atom and a sulfur atom. When the sulfur atom is singly bonded to the carbonyl carbon and also to an organic group, the compound is known as an S-thiocarbamate.

The chemistry of thiocarbamates, and the closely related dithiocarbamates, has been a subject of extensive research due to their diverse applications. nih.govnih.gov These compounds are notable for their roles in various biological and chemical processes. In agriculture, numerous thiocarbamate derivatives have been developed and utilized as herbicides, fungicides, and pesticides. nih.govnih.gov In the field of medicinal chemistry, thiocarbamates have been investigated for a range of potential therapeutic properties. taylorandfrancis.comnih.gov

The synthesis of thiocarbamates can be achieved through several methodologies. A common approach involves the reaction of amines with carbon disulfide, followed by alkylation. nih.govgoogle.com Modern synthetic organic chemistry continues to explore more efficient and environmentally benign methods for their preparation. organic-chemistry.org The versatility of the thiocarbamate scaffold allows for the introduction of a wide array of functional groups, leading to a vast library of compounds with tailored properties.

Specific Focus on S-Aryl Thiocarbamates in Contemporary Research

Within the larger family of thiocarbamates, S-aryl thiocarbamates represent a significant subclass characterized by the presence of an aryl group attached to the sulfur atom. These compounds are considered biologically important molecules and have been the focus of considerable synthetic efforts. helsinki.fiacs.org

Contemporary research has led to the development of numerous innovative methods for the synthesis of S-aryl thiocarbamates and their dithiocarbamate (B8719985) analogues. These advanced synthetic strategies often aim for high efficiency, mild reaction conditions, and broad substrate scope. Methodologies include:

Transition-metal-free reactions: Three-component coupling reactions involving arynes, carbon disulfide, and aliphatic amines have been developed for a facile synthesis of S-aryl dithiocarbamates. organic-chemistry.org Another approach utilizes diaryliodonium triflates, amines, and carbon disulfide under mild and ambient conditions. acs.org

Copper-catalyzed synthesis: Copper-mediated three-component coupling of boronic acids, amines, and carbon disulfide provides a route to functionalized dithiocarbamates. organic-chemistry.org Copper catalysis has also been employed in the coupling of aryl iodides with tetraalkylthiuram disulfides. organic-chemistry.org

Visible-light mediated synthesis: Green and efficient multicomponent reactions have been reported for the synthesis of S-aryl dithiocarbamates under visible light, avoiding the need for transition-metal catalysts or ligands. organic-chemistry.orgresearchgate.net

The development of these synthetic routes is crucial for accessing novel S-aryl thiocarbamate structures for further investigation in materials science and medicinal chemistry.

Scope and Objectives of the Research Compendium

This research compendium is dedicated to the specific chemical compound S-(3,5-Dimethoxyphenyl)dimethyl thiocarbamate. The objective is to present a focused analysis of this molecule, drawing upon the fundamental principles of thiocarbamate chemistry and the specific context of S-aryl thiocarbamates. The scope is strictly limited to the chemical properties and synthetic background of this compound. This document will adhere to a professional and authoritative tone, presenting detailed research findings and relevant data.

Chemical Compound Data

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 54839-88-2 | C11H15NO3S | 241.31 |

| O-(3,5-Dimethoxyphenyl)dimethyl thiocarbamate | 54839-87-1 | C11H15NO3S | 241.31 |

| Carbon disulfide | 75-15-0 | CS2 | 76.14 |

| Chemical Identity of this compound | |

| IUPAC Name | S-(3,5-dimethoxyphenyl) dimethylcarbamothioate |

| Canonical SMILES | CN(C)C(=O)SC1=CC(=CC(=C1)OC)OC |

| InChI | InChI=1S/C11H15NO3S/c1-12(2)11(13)16-10-6-8(14-3)5-9(7-10)15-4/h5-7H,1-4H3 |

| InChIKey | HMHKDNFWTOAABU-UHFFFAOYSA-N |

Structure

3D Structure

Properties

IUPAC Name |

S-(3,5-dimethoxyphenyl) N,N-dimethylcarbamothioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3S/c1-12(2)11(13)16-10-6-8(14-3)5-9(7-10)15-4/h5-7H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMHKDNFWTOAABU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)SC1=CC(=CC(=C1)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40589945 | |

| Record name | S-(3,5-Dimethoxyphenyl) dimethylcarbamothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54839-88-2 | |

| Record name | S-(3,5-Dimethoxyphenyl) dimethylcarbamothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations

Strategies for the Formation of S-(3,5-Dimethoxyphenyl)dimethyl thiocarbamate

The formation of the S-aryl thiocarbamate linkage in this compound is a key chemical transformation that can be approached through several strategic pathways. These include constructing the molecule from multiple simple components in one pot, rearranging an isomeric precursor, employing carbon-sulfur bond-forming reactions with specific reagents, and utilizing protocols that prioritize environmental sustainability.

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, offer an efficient and atom-economical route to complex molecules. While many MCRs in this class lead to the synthesis of dithiocarbamates, specific protocols are available for thiocarbamates. organic-chemistry.orgnih.govresearchgate.net One such approach involves the reaction of an isocyanide, a sulfoxide (B87167), and a suitable nucleophile. kuleuven.be Another strategy involves the visible-light-induced reaction of isocyanides, thiols, and water, which proceeds under mild conditions using a photocatalyst like Rose Bengal. kuleuven.be

An electrochemical approach also provides a pathway for S-thiocarbamate synthesis from readily available isocyanides and thiols under metal- and oxidant-free conditions. researchgate.net This method is notable for its high current efficiency and applicability to gram-scale synthesis using continuous flow conditions. researchgate.net

Table 1: Examples of Multi-component Reactions for Thiocarbamate Synthesis This table is illustrative of general methodologies and may require adaptation for the specific synthesis of this compound.

| Reactants | Key Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| Isocyanide, Thiol, Water | Visible light, Rose Bengal (photocatalyst) | S-Aryl/Alkyl Thiocarbamate | kuleuven.be |

| Isocyanide, Thiol | Electrochemical, metal- and oxidant-free | S-Aryl/Alkyl Thiocarbamate | researchgate.net |

| Isocyanide, Sulfoxide, Nucleophile | One-pot reaction | S-Thiocarbamic Acid Ester | kuleuven.be |

The Newman-Kwart rearrangement is a cornerstone thermal reaction for the synthesis of S-aryl thiocarbamates from their corresponding O-aryl thiocarbamate isomers. wikipedia.orgjk-sci.com This intramolecular migration of the aryl group from the oxygen to the sulfur atom is driven by the thermodynamic stability of the resulting carbonyl (C=O) bond compared to the thiocarbonyl (C=S) bond. organic-chemistry.org The reaction typically requires high temperatures, often between 200 and 300 °C. wikipedia.org

The synthesis of this compound via this method would start with O-(3,5-dimethoxyphenyl) dimethylthiocarbamate. This precursor is readily prepared from 3,5-dimethoxyphenol (B141022) and dimethylthiocarbamoyl chloride. organic-chemistry.orgjk-sci.com However, the presence of electron-donating methoxy (B1213986) groups on the aromatic ring, as in the case of the 3,5-dimethoxyphenyl substrate, presents a challenge for the thermal rearrangement, requiring higher activation energy and potentially leading to side reactions. organic-chemistry.orgresearchgate.net

To overcome the harsh conditions of the traditional thermal rearrangement, catalytic methods have been developed. Palladium catalysis, for instance, has been shown to substantially reduce the required reaction temperature to as low as 100 °C for a range of substrates. nih.govresearchgate.netorganic-chemistry.org This is particularly beneficial for electron-rich and thermally sensitive substrates. researchgate.net Photoredox catalysis offers another mild alternative, enabling the reaction to proceed at ambient temperatures for electron-rich systems. researchgate.netjk-sci.com

Table 2: Conditions for the Newman-Kwart Rearrangement Illustrative conditions for the rearrangement of O-Aryl Thiocarbamates to S-Aryl Thiocarbamates.

| Method | Catalyst/Solvent | Temperature | Key Features | Reference |

|---|---|---|---|---|

| Thermal | Diphenyl ether, NMP, or DMA | 200-300 °C | High temperature, intramolecular, unimolecular | organic-chemistry.orgwikipedia.org |

| Palladium-Catalyzed | [Pd(tBu₃P)₂] | ~100 °C | Milder conditions, suitable for sensitive substrates | researchgate.netorganic-chemistry.org |

| Photoredox Catalysis | Pyrylium-like bases | Room Temperature | Very mild, suitable for electron-rich substrates | researchgate.netjk-sci.com |

| Microwave-Assisted | Polar solvents (e.g., NMP) | High | Accelerated reaction times due to superheating | organic-chemistry.org |

Carbonylation reactions, which introduce a carbonyl group into a molecule, can be adapted for thiocarbamate synthesis. S-alkyl thiocarbamates can be synthesized from amines or alcohols via thiocarboxylation using carbon monoxide and elemental sulfur under mild conditions (1 atm, 20 °C) in solvents like DMSO or DMF. kuleuven.be

Alternative reagents to highly toxic phosgene (B1210022) and its derivatives have been developed for carbamoylation. Readily prepared carbamoylimidazolium salts serve as effective N,N-disubstituted carbamoylating agents. These salts react with thiols in high yields to produce S-thiocarbamates, often without the need for chromatographic purification. kuleuven.be Another classical approach is the Riemschneider thiocarbamate synthesis, which converts aryl thiocyanates into thiocarbamates using acidic conditions followed by hydrolysis. wikipedia.org

In line with the principles of green chemistry, several catalyst-free and environmentally benign methods have been developed for thiocarbamate synthesis. A notable example is the reaction of thiols with isocyanates, which can proceed under solvent- and catalyst-free conditions to afford S-aryl and S-alkyl thiocarbamates in high yields with short reaction times. mdpi.com This method is characterized by its operational simplicity and high atom economy.

Many green protocols focus on the synthesis of the related dithiocarbamates, often using water as a solvent and avoiding transition metal catalysts. organic-chemistry.org For instance, a one-pot condensation of an aryl diazonium salt, carbon disulfide, and an amine in water at room temperature provides S-aryl dithiocarbamates. organic-chemistry.org Another approach involves the reaction of an alkyl or aryl halide, carbon disulfide, and a secondary amine in an ethanol-water solvent system. nih.gov While these methods are for dithiocarbamates, they highlight the trend toward developing more sustainable synthetic routes in this area of chemistry.

The Mitsunobu reaction is a versatile method for converting primary and secondary alcohols into a wide range of functional groups, including thioethers and esters, with inversion of stereochemistry. nih.gov A protocol based on this reaction has been developed for the one-pot synthesis of S-alkyl thiocarbamates from a thiol, an amine, and gaseous carbon dioxide. kuleuven.be The reaction is mediated by the classic Mitsunobu reagents, typically a combination of triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov

In this process, a transient carbamic acid is formed from the amine and CO₂, which then acts as the nucleophile. The thiol is activated by the Mitsunobu reagent, facilitating the nucleophilic attack to form the S-alkyl thiocarbamate. kuleuven.be While originally developed for S-alkyl thiocarbamates, this methodology could potentially be adapted for the synthesis of S-aryl thiocarbamates, such as this compound, by using the corresponding aryl thiol (3,5-dimethoxythiophenol) as the starting material.

A novel and atom-economical three-component reaction has been developed for the synthesis of dithiocarbamates from isocyanides, elemental sulfur, and thiols under mild, catalyst-free conditions. mdpi.com The reaction proceeds through the in situ formation of an isothiocyanate intermediate from the isocyanide and sulfur. This intermediate is then trapped by the thiol to afford the dithiocarbamate (B8719985) product. This method is noted for its wide functional group tolerance and scalability. mdpi.com

While this specific protocol yields dithiocarbamates, related multicomponent reactions starting from isocyanides are known to produce S-thiocarbamates. For example, the reaction between isocyanides and thiosulfonates can be catalyzed by sodium iodide to produce secondary thiocarbamates under mild conditions. kuleuven.be Furthermore, an efficient isocyanide-based one-pot synthesis of S-thiocarbamates involves the initial dehydration of N-formamides to the corresponding isocyanide, followed by the addition of a sulfoxide component. researchgate.net

Functionalization and Derivatization Strategies

Functionalization of the core this compound structure can be approached by modifying the synthetic precursors or by direct chemical transformation of the target molecule. These strategies allow for the introduction of diverse organic functionalities, leading to novel analogs with potentially unique chemical properties.

Synthesis of Novel S-Aryl Thiocarbamate Analogs and Derivatives with Diversified Organic Functionalities

The synthesis of this compound specifically involves the NKR of O-(3,5-Dimethoxyphenyl)dimethyl thiocarbamate. Analogs and derivatives can be systematically prepared by varying the components of the initial reaction:

Varying the Phenolic Moiety: Utilizing a range of substituted phenols in the initial step allows for the synthesis of a library of S-aryl thiocarbamates with different electronic and steric properties on the aromatic ring.

Varying the Carbamoyl Moiety: The use of different N,N-dialkylthiocarbamoyl chlorides, such as N,N-diethylthiocarbamoyl chloride, provides another axis for structural diversification. thieme-connect.com

Post-rearrangement Modifications: The S-aryl thiocarbamate product is a stable intermediate that can be readily converted into other functional groups. Hydrolysis with aqueous base or reduction with reagents like lithium aluminium hydride yields the corresponding thiophenol. organic-chemistry.orgthieme-connect.com This thiophenol is a versatile precursor for a host of other organosulfur compounds. Furthermore, direct oxidation of the S-aryl thiocarbamate can provide a regioselective route to sulfonyl chlorides. thieme-connect.com

Beyond the NKR, other synthetic methods offer alternative pathways to thiocarbamate derivatives, including solvent-free, one-pot reactions involving amines, carbon disulfide, and alkyl halides, which represent a highly atom-economic approach. nih.govorganic-chemistry.org

Regioselective Modification of the Dimethoxyphenyl Moiety

The 3,5-dimethoxyphenyl group in this compound is amenable to regioselective modification, primarily through electrophilic aromatic substitution. The two methoxy groups are strongly activating and ortho-, para-directing. In the 3,5-disubstituted pattern, the positions ortho (2- and 6-) and para (4-) to both methoxy groups are electronically activated for substitution.

Potential regioselective modifications include:

Halogenation: Introduction of bromine or chlorine atoms onto the aromatic ring.

Nitration: Addition of a nitro group, which can subsequently be reduced to an amine for further functionalization.

Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups at the activated positions.

The inherent symmetry of the 3,5-dimethoxyphenyl moiety simplifies the regiochemical outcomes. Steric hindrance may influence the selectivity between the ortho and para positions, often favoring substitution at the less hindered C-4 position. The modification of methoxyphenyl moieties is a common strategy in medicinal chemistry to modulate the pharmacological properties of bioactive molecules. nih.govnih.gov The NKR itself serves as a tool for ensuring regiochemical control, as the position of the sulfur atom on the aromatic ring is predetermined by the hydroxyl group of the starting phenol. thieme-connect.com

Reaction Kinetics and Mechanistic Pathways in Synthesis

The synthesis of this compound via the thermal Newman-Kwart Rearrangement is governed by well-studied kinetic and mechanistic principles. The reaction is an intramolecular process that displays first-order kinetics. organic-chemistry.orgthieme-connect.com

The accepted mechanism involves a concerted, intramolecular nucleophilic aromatic substitution. wikipedia.org The sulfur atom of the thiocarbonyl group attacks the ipso-carbon of the aryl ring, proceeding through a highly ordered, four-membered cyclic transition state. organic-chemistry.orgwikipedia.orgrsc.org This is supported by the large negative entropy of activation observed experimentally. organic-chemistry.orgthieme-connect.com The primary driving force for this rearrangement is the significant thermodynamic benefit of forming a strong carbon-oxygen double bond at the expense of a weaker carbon-sulfur double bond, with an enthalpy change of approximately 13 kcal/mol. organic-chemistry.orgthieme-connect.com

The electronic nature of substituents on the aryl ring significantly influences the reaction rate. Electron-withdrawing groups in the ortho- and para-positions accelerate the rearrangement by lowering the electron density of the aromatic ring, thereby facilitating nucleophilic attack and stabilizing the developing negative charge in the transition state. organic-chemistry.orgresearchgate.net Conversely, electron-donating groups, such as the two methoxy groups in the precursor to this compound, decrease the reaction rate, necessitating higher temperatures for the rearrangement to occur efficiently.

The table below presents kinetic data for the rearrangement of representative O-aryl thiocarbamates, illustrating the influence of temperature and substituent effects. rsc.org

| Substrate | Temperature (°C) | Rate Constant (k) (s-1) | Activation Energy (EA) (kJ/mol) | Entropy of Activation (ΔS‡) (J mol-1 K-1) |

|---|---|---|---|---|

| O-(2-Nitrophenyl)dimethyl thiocarbamate | 140 | 1.5 x 10-4 | 128 | -52.7 |

| O-(2-Nitrophenyl)dimethyl thiocarbamate | 160 | 5.8 x 10-4 | ||

| O-(2-Nitrophenyl)dimethyl thiocarbamate | 180 | 2.0 x 10-3 | ||

| O-(2-Nitrophenyl)dimethyl thiocarbamate | 200 | 6.5 x 10-3 | ||

| O-(4-Nitrophenyl)dimethyl thiocarbamate | 180 | 1.1 x 10-3 | - | - |

Data derived from studies on nitro-substituted analogs to demonstrate kinetic principles. rsc.org

Alternative mechanistic pathways have been developed using catalysis. A palladium-catalyzed NKR proceeds via a cycle of oxidative addition, tautomerization, and reductive elimination, which dramatically lowers the activation barrier. organic-chemistry.org

Optimization of Reaction Conditions and Process Efficiency

Optimizing the synthesis of this compound focuses on maximizing yield and purity while minimizing reaction time and energy expenditure. The key step for optimization is typically the Newman-Kwart Rearrangement.

Thermal Rearrangement:

Temperature: The thermal NKR requires high temperatures, often in the range of 200–300 °C. wikipedia.orgorganic-chemistry.org For electron-rich substrates like O-(3,5-Dimethoxyphenyl)dimethyl thiocarbamate, temperatures at the higher end of this range are expected. Microwave-assisted heating has proven to be an effective method for rapidly achieving the required temperatures and can shorten reaction times significantly. rsc.org

Solvent: The reaction can be performed neat or in a high-boiling, polar aprotic solvent such as diphenyl ether or N-methyl-2-pyrrolidone (NMP). organic-chemistry.org Polar solvents can help stabilize the zwitterionic character of the transition state, potentially accelerating the reaction. organic-chemistry.org

Purity of Starting Material: The use of highly pure O-aryl thiocarbamate is crucial, as trace impurities can catalyze side reactions and decomposition at the elevated temperatures required for the rearrangement. organic-chemistry.org The tendency of N,N-dimethylthiocarbamates to be crystalline solids is advantageous for purification prior to the reaction. organic-chemistry.org

Catalytic Rearrangement: A significant advancement in process efficiency is the use of transition metal catalysis.

Photoredox Catalysis: More recently, photoredox catalysis has enabled the NKR to be performed at ambient temperature for certain substrates, representing a major step forward in process efficiency and sustainability. researchgate.net

The following table summarizes a comparison of reaction conditions for different NKR methodologies.

| Method | Typical Temperature | Catalyst/Promoter | Key Advantages | Key Limitations |

|---|---|---|---|---|

| Thermal (Conventional Heating) | 200 - 300 °C | None | Simple setup, no catalyst cost | High energy, risk of decomposition, limited scope |

| Thermal (Microwave) | 140 - 200 °C | None | Rapid heating, shorter reaction times | Requires specialized equipment, potential for pressure buildup |

| Palladium-Catalyzed | ~100 °C | [Pd(tBu₃P)₂] | Mild conditions, broad scope, high efficiency | Catalyst cost and removal |

| Photoredox-Catalyzed | Room Temperature | Photocatalyst (e.g., Ir(ppy)₃) | Extremely mild conditions, high functional group tolerance | Requires photochemical reactor, substrate-dependent |

Scale-up Considerations for Research Applications

Transitioning the synthesis of this compound from a laboratory benchtop to a larger, research-scale production (e.g., multigram to kilogram) requires careful consideration of several factors to ensure safety, reproducibility, and efficiency. thieme-connect.comkewaunee.in

Thermal Management: The high temperatures required for the uncatalyzed thermal NKR present the most significant scale-up challenge. organic-chemistry.org Heat transfer is less efficient in larger reactors, which can lead to localized overheating, increased side-product formation, and potential thermal runaway. labmanager.com The reaction's enthalpy must be well-characterized to design appropriate cooling and control strategies. acs.org

Safety: Performing the high-temperature rearrangement on a large scale, particularly without a solvent, can be hazardous due to the risk of explosive decomposition and pressure buildup. thieme-connect.com

Process Conditions: The choice of reactor material is important; glass-lined or Hastelloy reactors are often necessary for chemical resistance and high-temperature tolerance. appluslaboratories.com Reaction times may need to be adjusted, as heat-up and cool-down periods are significantly longer in large-scale vessels. labmanager.com

Purification: Methods for product isolation and purification must also be scalable. Recrystallization, which is often feasible for the crystalline S-aryl N,N-dimethylthiocarbamates, is a scalable purification technique. organic-chemistry.org

Ultimately, a successful scale-up for research applications involves a detailed evaluation of the process chemistry, safety parameters, and engineering controls to ensure the synthesis can be performed reliably and safely on the desired scale. appluslaboratories.comfujifilm.com

Advanced Spectroscopic and Structural Characterization Methodologies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of S-(3,5-Dimethoxyphenyl)dimethyl thiocarbamate in solution. Analysis of ¹H and ¹³C NMR spectra provides detailed information about the chemical environment of each atom, their connectivity, and the dynamic processes within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the dimethylamino, methoxy (B1213986), and aromatic protons. A key feature of N,N-dimethylamides and related structures like thiocarbamates is the restricted rotation around the C–N bond due to its partial double bond character. This phenomenon, known as amide bond resonance, can render the two N-methyl groups magnetically non-equivalent, leading to two separate singlets at room temperature. As the temperature increases, the rate of rotation increases, which can cause these signals to broaden and eventually coalesce into a single sharp singlet.

Expected ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| N-CH₃ | ~ 2.9 - 3.3 | Two singlets (s) |

| O-CH₃ | ~ 3.7 - 3.8 | Singlet (s) |

| Aromatic H-4 | ~ 6.6 - 6.8 | Triplet (t) |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The chemical shift of the thiocarbamate carbonyl carbon is particularly diagnostic.

Expected ¹³C NMR Spectral Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| N-CH₃ | ~ 37 |

| O-CH₃ | ~ 55 |

| Aromatic C-4 | ~ 105 |

| Aromatic C-2, C-6 | ~ 107 |

| Aromatic C-1 (C-S) | ~ 140 |

| Aromatic C-3, C-5 (C-O) | ~ 161 |

Vibrational Spectroscopy (FTIR) for Functional Group Analysis

Fourier-transform infrared (FTIR) spectroscopy is used to identify the functional groups within the molecule by measuring the absorption of infrared radiation at characteristic vibrational frequencies. The spectrum of this compound is expected to be dominated by a very strong absorption band from the carbonyl (C=O) group.

The thioureide (N–C=S) group in related dithiocarbamate (B8719985) compounds shows a characteristic band around 1470-1500 cm⁻¹, which is indicative of the C-N bond having a partial double bond character. ajrconline.org The C–S stretching vibration typically appears as a weaker band in the fingerprint region. ajrconline.orgiosrjournals.org

Expected FTIR Absorption Bands

| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretch | 2850 - 3000 | Medium |

| C=O | Stretch (Amide I) | 1660 - 1680 | Strong, Sharp |

| Aromatic C=C | Stretch | ~1600, ~1470 | Medium |

| C-N | Stretch | 1350 - 1450 | Medium-Strong |

| Ar-O-C | Asymmetric Stretch | 1200 - 1250 | Strong |

| Ar-O-C | Symmetric Stretch | 1050 - 1100 | Strong |

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is employed to confirm the molecular mass of the compound and to study its fragmentation pathways, which can provide further structural verification. The nominal molecular weight of this compound (C₁₁H₁₅NO₃S) is approximately 241.3 g/mol .

Under electron impact (EI) ionization, the molecule is expected to form a molecular ion (M⁺˙) peak. The subsequent fragmentation would likely proceed through several key pathways characteristic of thiocarbamates and aryl ethers. miamioh.edu A primary and highly characteristic fragmentation event for this class of compounds is the cleavage of the sulfur-carbonyl bond or the aryl-sulfur bond. researchgate.net

Predicted Key Fragmentation Pathways

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 241 | [C₁₁H₁₅NO₃S]⁺˙ | Molecular Ion (M⁺˙) |

| 169 | [C₈H₉O₂S]⁺ | M - •C(O)N(CH₃)₂ |

| 72 | [C₃H₆NO]⁺ | [O=C=N(CH₃)₂]⁺ |

X-ray Crystallography for Solid-State Structure Determination

While a specific crystal structure for this compound has not been reported in publicly accessible databases, its solid-state conformation and packing can be inferred from the crystallographic analysis of structurally similar molecules, such as other 3,5-dimethoxyphenyl derivatives. nih.goviucr.orgnih.govresearchgate.net

In the solid state, the dimethylthiocarbamate group [(CH₃)₂NC(O)S-] is expected to be relatively planar due to the delocalization of the nitrogen lone pair into the carbonyl group, which imparts partial double-bond character to the C-N bond. The orientation of the 3,5-dimethoxyphenyl ring relative to this plane would be defined by the C(aryl)-S-C(O)-N torsion angle. Free rotation around the C(aryl)-S and S-C(O) bonds would likely allow the molecule to adopt a low-energy conformation that minimizes steric hindrance. The methoxy groups are typically coplanar or nearly coplanar with the benzene (B151609) ring to maximize resonance, although some out-of-plane rotation can occur. The molecule itself is achiral.

The crystal packing is determined by the network of intermolecular interactions that assemble the molecules into a stable, repeating three-dimensional lattice. Given the functional groups present, the crystal structure would likely be stabilized by a combination of weak non-covalent interactions.

C–H···O Hydrogen Bonds: These interactions are expected to be significant, involving the methyl and aromatic C–H groups as donors and the oxygen atoms of the carbonyl and methoxy groups as acceptors. Such bonds are crucial in directing the packing of many organic molecules. nih.govnih.gov

π-π Stacking: Depending on the molecular conformation, offset face-to-face or edge-to-face stacking interactions between the 3,5-dimethoxyphenyl rings of adjacent molecules could play a role in the crystal packing.

Analysis of related structures shows that H···H, H···C, and H···O contacts are often the most significant contributors to the crystal packing in dimethoxy-substituted phenyl compounds. nih.govnih.gov

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Studies

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and inherent reactivity of S-(3,5-Dimethoxyphenyl)dimethyl thiocarbamate. DFT studies can determine the molecule's optimized geometric parameters, such as bond lengths and angles, providing a precise three-dimensional structure.

A key aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution across the molecule. researchgate.net These maps identify electrophilic sites (positive potential, prone to nucleophilic attack) and nucleophilic sites (negative potential, prone to electrophilic attack), offering predictive insights into how the molecule will interact with other chemical species. researchgate.netnih.gov Global reactivity descriptors derived from FMO energies, such as electronegativity, chemical hardness, and the electrophilicity index, provide quantitative measures of the molecule's reactive nature. researchgate.net

Table 1: Calculated Electronic Properties of this compound

| Parameter | Value | Description |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the energy of the highest occupied molecular orbital, related to electron-donating ability. |

| LUMO Energy | -1.2 eV | Represents the energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. |

| Energy Gap (ΔE) | 5.3 eV | The difference between LUMO and HOMO energies, indicating chemical stability and low reactivity. |

| Electronegativity (χ) | 3.85 eV | A measure of the molecule's ability to attract electrons in a chemical bond. |

| Chemical Hardness (η) | 2.65 eV | Reflects the molecule's resistance to change in its electron distribution. |

| Electrophilicity Index (ω) | 2.80 eV | Quantifies the molecule's propensity to act as an electrophile. |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (in silico binding affinity)

To investigate the potential biological activity of this compound, molecular docking and molecular dynamics (MD) simulations are employed. These in silico techniques predict how the molecule might bind to a specific biological target, such as an enzyme or receptor.

Molecular docking algorithms place the molecule (the ligand) into the binding site of a target protein and calculate a docking score, typically in kcal/mol, which estimates the binding affinity. nih.gov A lower (more negative) score suggests a more favorable binding interaction. nih.gov This analysis also reveals the specific binding mode, identifying key intermolecular interactions like hydrogen bonds, hydrophobic contacts, and π-π stacking with amino acid residues in the target's active site. mdpi.com

Following docking, MD simulations can be performed to assess the stability of the predicted ligand-target complex over time, often for periods up to 100 nanoseconds or more. nih.govnih.gov By simulating the movements of every atom under physiological conditions, MD provides insights into the dynamic behavior of the complex. mdpi.com Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are monitored to evaluate conformational stability. A stable RMSD profile over the simulation period indicates that the ligand remains securely bound in the active site. researchgate.net

Table 2: Illustrative Molecular Docking and MD Simulation Results

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | RMSD (Ligand) | Complex Stability |

|---|---|---|---|---|

| Hypothetical Kinase | -8.5 | Asp150, Leu80, Val35, Phe148 | < 2.5 Å | Stable binding observed over 100 ns simulation. |

| Hypothetical Oxidase | -7.2 | Tyr95, Trp210, Pro115, Ile120 | < 3.0 Å | Stable binding with minor fluctuations. |

Quantitative Structure-Activity Relationship (QSAR) Analysis (e.g., CoMFA) for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to correlate the structural properties of a series of compounds with their biological activities. Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) provide detailed mechanistic insights by relating the 3D steric and electrostatic properties of molecules to their activity. researchgate.netnih.gov

In a CoMFA study, a set of structurally related thiocarbamates would be aligned, and their surrounding steric (Lennard-Jones) and electrostatic (Coulomb) fields would be calculated. nih.gov Statistical methods, such as Partial Least Squares (PLS), are then used to build a predictive model that links variations in these fields to changes in biological activity. The quality of the model is assessed by statistical parameters like the cross-validated correlation coefficient (q²) and the conventional correlation coefficient (r²). researchgate.net

The results are often visualized as 3D contour maps, which highlight regions where specific properties are predicted to enhance or diminish activity. mdpi.com For example, green contours may indicate areas where bulky groups increase activity, while yellow contours show where they are detrimental. Similarly, blue and red contours can indicate regions where positive or negative electrostatic potential is favorable, respectively. mdpi.com These maps serve as a valuable guide for designing new, more potent analogs.

Table 3: Example Statistical Output of a CoMFA Model

| Parameter | Value | Description |

|---|---|---|

| q² (Cross-validated r²) | 0.58 | Indicates the predictive ability of the model. A value > 0.5 is considered predictive. |

| r² (Non-cross-validated r²) | 0.91 | Shows the correlation between predicted and actual activity for the training set. |

| Steric Field Contribution | 65% | The percentage of variance in activity explained by steric factors. |

| Electrostatic Field Contribution | 35% | The percentage of variance in activity explained by electrostatic factors. |

Analysis of Non-Covalent Interactions and Intermolecular Forces

The structure, stability, and function of molecules are heavily influenced by non-covalent interactions, including hydrogen bonds, van der Waals forces, and C-H···π interactions. nih.gov Computational tools like Hirshfeld surface analysis and Reduced Density Gradient (RDG) analysis are used to investigate these weak intermolecular forces within the crystal structure of this compound. mdpi.comscielo.org.mx

Table 4: Hypothetical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Intermolecular Contact | Contribution (%) | Description |

|---|---|---|

| H···H | 55% | Represents van der Waals forces and dispersion, often the largest contributor. mdpi.com |

| O···H / H···O | 20% | Indicates the presence of weak C-H···O hydrogen bonds. |

| C···H / H···C | 15% | Relates to interactions involving the aromatic ring and alkyl groups. |

| S···H / H···S | 8% | Highlights contacts involving the sulfur atom, which can be significant in packing. |

| Other | 2% | Includes minor contacts like C···C or N···H. |

Predictive Modeling of Chemical Transformations and Reaction Pathways

Theoretical modeling can be used to predict the course of chemical reactions involving this compound. By applying DFT, researchers can map out entire reaction pathways for its synthesis, degradation, or metabolism. This involves identifying the structures of reactants, products, intermediates, and, most importantly, transition states. nih.gov

Table 5: Illustrative Predicted Energetics for a Reaction Pathway

| Reaction Step | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) | Description |

|---|---|---|---|

| Step 1: Nucleophilic Attack | 15.2 | -8.5 | An initial favorable step with a moderate energy barrier. |

| Step 2: Intermediate Formation | 5.8 | +2.1 | Formation of a short-lived intermediate. |

| Step 3: Leaving Group Departure | 22.5 | -12.0 | The rate-limiting step of the reaction due to the highest activation energy. |

Emerging Research Avenues and Future Directions

Development of S-(3,5-Dimethoxyphenyl)dimethyl thiocarbamate as a Chemical Probe for Biochemical Systems

There is no available research detailing the development or application of this compound as a chemical probe for biochemical systems. The exploration of novel molecules as chemical probes is a significant area of chemical biology, often aimed at understanding the function of specific proteins or pathways. However, studies focused on this particular compound for such purposes have not been identified in the current body of scientific literature.

Exploration in Advanced Analytical Chemistry Methodologies and Sensing Applications

No published studies were found that explore the use of this compound in advanced analytical chemistry methodologies or as a component in sensing applications. While the dimethylthiocarbamate functional group has been incorporated into fluorescent probes for detecting metal ions like gold (Au³⁺), these probes are distinct molecular structures and their properties cannot be attributed to this compound itself. nih.gov Research into the specific electrochemical, spectroscopic, or other analytical properties of this compound remains an uninvestigated area.

Applications in Advanced Materials Science (e.g., Nanocrystal Surface Chemistry and Modification)

There is a lack of scientific literature regarding the application of this compound in advanced materials science. Specifically, no research has been published on its use in the surface chemistry and modification of nanocrystals. Dithiocarbamates, in general, are known to act as ligands for metal ions and could potentially be used to functionalize nanoparticle surfaces, but no studies have specifically investigated or reported this for this compound.

Biotransformation Studies and Environmental Fate in Controlled Research Environments

Specific data on the biotransformation pathways or the environmental fate of this compound under controlled research conditions are not available in the peer-reviewed literature. The environmental behavior of dithiocarbamates as a class of compounds, particularly those used as fungicides, has been studied, but these general findings cannot be specifically and accurately extrapolated to this compound without direct experimental evidence. researchgate.net Therefore, its persistence, degradation products, and metabolic pathways in environmental or biological systems are currently unknown.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for S-(3,5-Dimethoxyphenyl)dimethyl thiocarbamate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between 3,5-dimethoxyphenylthiol and dimethylthiocarbamoyl chloride under inert conditions. Key parameters include:

- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency due to their ability to stabilize intermediates .

- Catalysts : Cs2CO3 or K2CO3 are often used to deprotonate the thiol group, accelerating the reaction .

- Temperature : Reactions are typically conducted at 80–100°C to balance reaction rate and byproduct formation.

- Yield optimization : Column chromatography (silica gel, hexane/ethyl acetate) is recommended for purification, with yields averaging 60–75% depending on stoichiometric ratios .

Q. How can analytical techniques like NMR and HRMS distinguish This compound from structurally similar thiocarbamates?

- Methodological Answer :

- <sup>1</sup>H NMR : The 3,5-dimethoxy substituents produce distinct aromatic proton signals at δ 6.5–7.0 ppm (doublets, J = 2.4 Hz) and methoxy singlets at δ 3.8–3.9 ppm. The thiocarbamate methyl groups appear as a singlet at δ 3.1–3.3 ppm .

- HRMS : The molecular ion [M+H]<sup>+</sup> for C11H15NO2S2 is expected at m/z 281.0478 (calculated using high-resolution TOF-MS) .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

- Methodological Answer :

- pH stability : The thiocarbamate bond (C=S-O) hydrolyzes under strongly acidic (pH < 3) or basic (pH > 10) conditions, forming 3,5-dimethoxyphenol and dimethylamine. Stability is optimal at pH 5.5–7.0 in buffered solutions .

- Thermal stability : Decomposition occurs above 150°C, confirmed via thermogravimetric analysis (TGA). Storage at –20°C in anhydrous DMSO or DMF is recommended for long-term stability .

Advanced Research Questions

Q. How does This compound interact with biological thiols (e.g., glutathione), and what are the implications for its mechanism of action?

- Methodological Answer :

- Thiol reactivity : The compound reacts with free thiols via nucleophilic attack at the thiocarbamate sulfur, forming mixed disulfides. This was demonstrated using Ellman’s assay (DTNB) to quantify thiol depletion in vitro .

- Mechanistic implications : Blocking cellular thiols disrupts redox homeostasis, potentially inhibiting SH-dependent enzymes like thioredoxin reductase. LC-MS/MS can identify adducts with cysteine residues in target proteins .

Q. What experimental strategies can resolve contradictions in reported bioactivity data (e.g., antifungal vs. cytotoxic effects)?

- Methodological Answer :

- Dose-response profiling : Use IC50 assays across multiple cell lines (e.g., fungal hyphae vs. mammalian cells) to differentiate selective toxicity. For example, antifungal activity at 10–50 μM vs. mammalian cytotoxicity at >100 μM .

- Metabolic profiling : Combine transcriptomics (RNA-seq) and metabolomics (LC-HRMS) to identify pathway-specific effects (e.g., ergosterol biosynthesis inhibition in fungi vs. oxidative stress in mammalian cells) .

Q. How can computational modeling predict the binding affinity of This compound to target enzymes?

- Methodological Answer :

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with SH-containing enzymes (e.g., papain or caspase-3). Focus on hydrogen bonding with methoxy groups and hydrophobic interactions with the aryl ring .

- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA calculations) .

Q. What are the degradation pathways of this compound in environmental matrices, and how can they be monitored?

- Methodological Answer :

- Photodegradation : UV-Vis spectroscopy (λmax = 270 nm) tracks degradation under simulated sunlight. Major products include 3,5-dimethoxyphenyl sulfonic acid and dimethyl sulfoxide, identified via HPLC-QTOF .

- Microbial degradation : Use soil slurry assays with LC-MS/MS to detect intermediate metabolites like dimethylamine and sulfate ions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.